![molecular formula C4H10ClN B3421169 But-2-en-1-amine hydrochloride CAS No. 209907-25-5](/img/structure/B3421169.png)
But-2-en-1-amine hydrochloride
Overview
Description
“But-2-en-1-amine hydrochloride” is a chemical compound with the molecular formula C4H10ClN . It is typically stored in an inert atmosphere at room temperature . The molecular weight of this compound is 105.57 .
Synthesis Analysis
The synthesis of “But-2-en-1-amine hydrochloride” can be achieved through various methods. One such method involves the use of dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . Another method involves the use of hydrogen sulfide and phosphorous acid trimethyl ester in methanol .
Molecular Structure Analysis
The molecular structure of “But-2-en-1-amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum of an amine shows absorptions resulting from the N−H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .
Chemical Reactions Analysis
Amines, including “But-2-en-1-amine hydrochloride”, can undergo various chemical reactions. For instance, primary amines can react with acid chlorides to form amides . Secondary amines can react with ketones and aldehydes to form enamines .
Physical And Chemical Properties Analysis
Amines, including “But-2-en-1-amine hydrochloride”, have certain physical and chemical properties. Lower aliphatic amines can form hydrogen bonds with water molecules hence they are soluble in water . An increase in the size of the hydrophobic alkyl part increases the molar mass of amines which results in a decrease in its solubility in water .
Scientific Research Applications
Chemoselective Tert-Butyloxycarbonylation Reagent
But-2-en-1-amine hydrochloride finds application as a chemoselective tert-butoxycarbonylation reagent. Ouchi et al. (2002) and Saito et al. (2006) describe its use for aromatic and aliphatic amine hydrochlorides and phenols, highlighting its high yield and mild condition requirements. This chemoselective reaction aids in protecting amines during chemical synthesis, an essential step in pharmaceutical and organic chemistry (Ouchi et al., 2002; Saito et al., 2006).
CO2 Capture and Sequestration
In the context of environmental applications, But-2-en-1-amine hydrochloride plays a role in CO2 capture. Bates et al. (2002) and Singto et al. (2016) explored its use in ionic liquids for capturing CO2, emphasizing its efficiency comparable to commercial amine sequestering agents. This innovative approach contributes to greenhouse gas reduction and climate change mitigation (Bates et al., 2002; Singto et al., 2016).
Synthesis of Amides
But-2-en-1-amine hydrochloride is utilized in the synthesis of amides. Eidi et al. (2016) demonstrated its role in the amidation of methylarenes with amine hydrochloride salts, highlighting the method's efficiency under mild conditions. This process is crucial in the synthesis of various organic compounds and pharmaceuticals (Eidi et al., 2016).
Polymerization and Material Science
In material science, But-2-en-1-amine hydrochloride aids in the polymerization process. For instance, Dimitrov et al. (2003) utilized primary amine hydrochlorides to promote controlled ring-opening polymerization. This is significant in creating block copolymers with narrow molecular weight distributions, useful in various industrial and research applications (Dimitrov et al., 2003).
Mechanism of Action
Target of Action
But-2-en-1-amine hydrochloride, also known as butenylamine hydrochloride, is a type of organic compound that belongs to the class of primary amines Primary amines are known to interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
Primary amines like but-2-en-1-amine hydrochloride can interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
They can act as precursors for the synthesis of various biomolecules, including proteins, nucleic acids, and neurotransmitters . They can also participate in signal transduction pathways and regulate cell growth and differentiation .
Pharmacokinetics
The physicochemical properties of a drug, such as its solubility and lipophilicity, can significantly impact its adme properties . For instance, a drug’s solubility can affect its absorption and bioavailability, while its lipophilicity can influence its distribution within the body .
Result of Action
For instance, they can modulate the activity of enzymes and receptors, alter cellular signaling pathways, and regulate cell growth and differentiation .
Action Environment
The action, efficacy, and stability of But-2-en-1-amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility, absorption, and interaction with its targets . Additionally, temperature and humidity can affect the stability of the compound .
Safety and Hazards
“But-2-en-1-amine hydrochloride” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, may cause respiratory irritation, and may cause genetic defects . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
(E)-but-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAXILPAPSDDS-SQQVDAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-en-1-amine hydrochloride | |
CAS RN |
90014-18-9, 209907-25-5 | |
Record name | but-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-but-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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